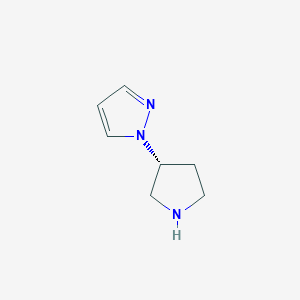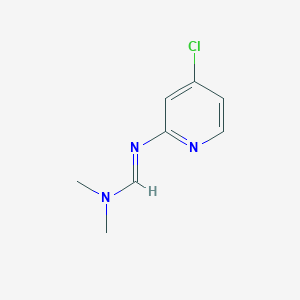![molecular formula C15H11FN2O B14127874 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1048917-44-7](/img/structure/B14127874.png)
2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorophenyl group and a carbaldehyde moiety in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. One common method is the one-pot synthesis, where 2-aminopyridine reacts with an aldehyde and an isocyanide under solvent-free conditions in the presence of a base like sodium carbonate . Another method involves the reaction of 2-aminopyridine with α-haloketones or α-haloaldehydes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The presence of the fluorophenyl group enhances its binding affinity and specificity to these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Contains chlorine atoms instead of fluorine, which can lead to different pharmacological properties.
Uniqueness
The presence of the fluorophenyl group in 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, potentially enhancing its efficacy and selectivity .
Propiedades
Número CAS |
1048917-44-7 |
|---|---|
Fórmula molecular |
C15H11FN2O |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H11FN2O/c1-10-5-6-14-17-15(13(9-19)18(14)8-10)11-3-2-4-12(16)7-11/h2-9H,1H3 |
Clave InChI |
QICNRUYWZMHNTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(=C2C=O)C3=CC(=CC=C3)F)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127794.png)



![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)
![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)

![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)





